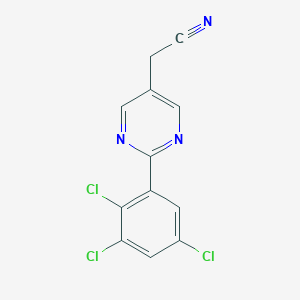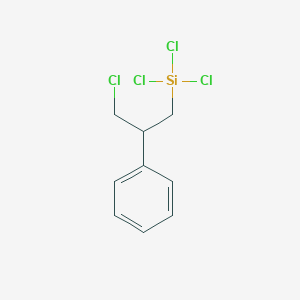
1-(Difluoromethoxy)-5-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-5-methylnaphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)-5-methylnaphthalene typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the reaction of 5-methylnaphthalene with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ethers as building blocks has been reported . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.
Industrial production methods may involve continuous flow processes to ensure scalability and efficiency. These methods are designed to optimize reaction conditions, minimize by-products, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
1-(Difluoromethoxy)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-5-methylnaphthalene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)-5-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)-5-methylnaphthalene can be compared with other fluorinated naphthalene derivatives. Similar compounds include:
1-(Trifluoromethoxy)-5-methylnaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical and biological properties.
1-(Difluoromethoxy)-naphthalene: Lacks the methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H10F2O |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-5-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-4-2-6-10-9(8)5-3-7-11(10)15-12(13)14/h2-7,12H,1H3 |
Clave InChI |
ZYYFRRFSBIWZLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=CC=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
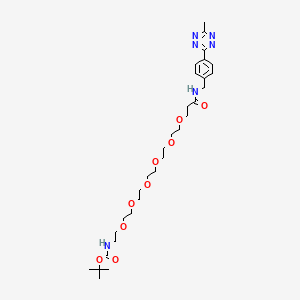

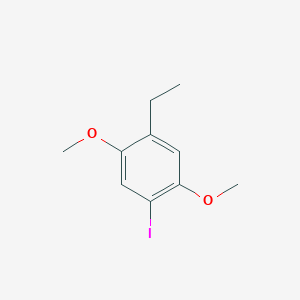


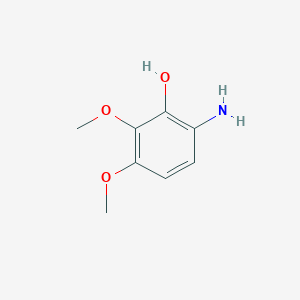
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)

